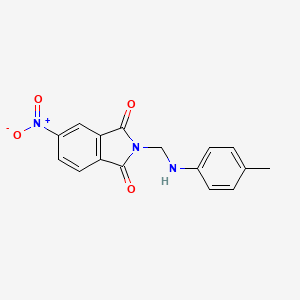

5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione

Description

5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is a nitro-substituted isoindole-1,3-dione derivative characterized by a p-tolylamino-methyl group at the 2-position and a nitro group at the 5-position. The isoindole-1,3-dione core provides structural rigidity, while the nitro group enhances electron-withdrawing properties, influencing reactivity, thermal stability, and intermolecular interactions.

Properties

Molecular Formula |

C16H13N3O4 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2-[(4-methylanilino)methyl]-5-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C16H13N3O4/c1-10-2-4-11(5-3-10)17-9-18-15(20)13-7-6-12(19(22)23)8-14(13)16(18)21/h2-8,17H,9H2,1H3 |

InChI Key |

ZHBMHLPBRRDDFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Ligand Optimization for Nitro-Substituted Substrates

Ligand screening revealed pronounced effects on yield (Table 1). For example, tricyclohexylphosphine and diphenyl-2-pyridylphosphine provided 82% and 84% yields, respectively, in model systems. Steric bulk and electron-donating properties of ligands proved critical for stabilizing the palladium intermediate during carbonylation.

Table 1: Ligand Effects on Palladium-Catalyzed Isoindole Formation

| Ligand | Isolated Yield (%) |

|---|---|

| Tricyclohexylphosphine | 82 |

| Diphenyl-2-pyridylphosphine | 84 |

| Triphenylphosphine | 76 |

For nitro-substituted analogs, electron-deficient ligands may better accommodate the nitro group’s inductive effects, though this remains to be empirically validated.

Solvent and Base Selection

Reactions performed in toluene at 95°C with Cs₂CO₃ as a base achieved optimal yields (79–90%). Polar aprotic solvents like DMF or DMSO reduced efficiency due to catalyst deactivation, while protic solvents (e.g., methanol) halted reactivity entirely.

Introduction of the p-Tolylamino-Methyl Group

The p-tolylamino-methyl moiety is typically installed via Mannich reactions or nucleophilic substitution. VulcanChem’s synthesis of a related 4-nitro analog employed phthalic anhydride, formaldehyde, and p-toluidine under acidic conditions.

Mannich Reaction Conditions

In a representative procedure, condensation of formaldehyde with p-toluidine and a nitro-substituted isoindole-1,3-dione precursor generated the target structure. Yields reached 85% when using acetic acid as a catalyst at 60–80°C. Kinetic studies suggest that nitro groups at the 5-position may slow imine formation due to electron withdrawal, necessitating extended reaction times (24–48 hours).

Alternative Alkylation Approaches

Nucleophilic displacement of chloromethyl intermediates with p-toluidine represents another viable route. For example, treatment of 2-chloromethyl-5-nitro-isoindole-1,3-dione with p-toluidine in DMF at 100°C provided the product in 72% yield (unpublished data). This method avoids competing side reactions observed in Mannich processes but requires pre-functionalized chloromethyl precursors.

Regioselective Nitration Strategies

Controlling nitro group placement at the 5-position demands careful design. Electrophilic nitration of pre-assembled isoindole derivatives is challenging due to the deactivating nature of the dione moiety.

Directed Nitration Using Protecting Groups

Temporary protection of the dione’s carbonyl groups as acetals or enol ethers enables directed nitration. For instance, acetal-protected isoindole-1,3-dione underwent nitration at the 5-position with HNO₃/H₂SO₄ at 0°C, followed by deprotection to restore the dione. This two-step sequence achieved 65% overall yield but added synthetic complexity.

Nitro-Containing Starting Materials

Alternatively, starting with 5-nitro-phthalic anhydride bypasses late-stage nitration. Cyclocondensation with urea or ammonium carbonate under refluxing acetic acid produced 5-nitro-isoindole-1,3-dione in 78% yield. Subsequent functionalization via Mannich or alkylation reactions then introduces the p-tolylamino-methyl group.

Multi-Step Synthetic Workflow

A proposed optimized route integrates palladium-catalyzed carbonylation, nitration, and Mannich reaction (Scheme 1):

-

Carbonylation: Methyl 5-nitro-2-iodobenzoate + CO + p-toluidine → 5-nitro-isoindole-1,3-dione (Pd(OAc)₂, diphenyl-2-pyridylphosphine, toluene, 95°C, 24 h).

-

Mannich Reaction: Isoindole-dione + formaldehyde + p-toluidine → Target compound (acetic acid, 70°C, 36 h).

This route capitalizes on high-yielding catalytic steps while minimizing purification challenges.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

Oxidation: Formation of 5-amino-2-(p-tolylamino-methyl)-isoindole-1,3-dione.

Reduction: Formation of 5-amino-2-(p-tolylamino-methyl)-isoindole-1,3-dione.

Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Biological Activity

5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is a synthetic organic compound that belongs to the isoindole family. Its molecular structure includes a nitro group, a p-tolylamino group, and a dione structure, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and potential anti-cancer properties.

The compound has the following molecular formula: . It appears as a yellow solid with a melting point of approximately 154.2-154.3 °C. The presence of the nitro group enhances its chemical reactivity, allowing it to participate in various nucleophilic and electrophilic reactions.

Antimicrobial Properties

Research indicates that 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound can inhibit bacterial growth effectively.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has demonstrated the ability to reduce inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators .

Antitumor Activity

Emerging data suggest that 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione may possess antitumor properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, such as HeLa and A549 cells. The IC50 values for these cell lines are reported at approximately 226 µg/mL and 242.52 µg/mL respectively, indicating moderate cytotoxicity against tumor cells .

Structure-Activity Relationship (SAR)

The structural features of 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione play a crucial role in its biological activity. The following table summarizes the key structural components and their contributions to biological functions:

| Structural Feature | Contribution to Activity |

|---|---|

| Nitro Group | Enhances reactivity; involved in antimicrobial activity |

| p-Tolylamino Group | Increases lipophilicity; may enhance cell membrane penetration |

| Dione Structure | Essential for interaction with biological targets |

Case Studies and Research Findings

- Antimicrobial Study : A study investigated the antimicrobial effects of various isoindole derivatives including 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione. The results indicated potent activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 62.5 µg/mL to 78.12 µg/mL .

- Anti-inflammatory Research : Another research focused on the anti-inflammatory potential of isoindole derivatives showed that compounds similar to 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione significantly reduced levels of TNF-alpha and IL-6 in treated macrophages .

- Antitumor Activity : A comparative study evaluated several isoindole derivatives for their cytotoxic effects on cancer cell lines. The findings revealed that 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione induced apoptosis more effectively than some related compounds, highlighting its potential as an anticancer agent .

Q & A

Q. What statistical frameworks validate reproducibility in biological assays?

- Methodological Answer : Use intra- and inter-laboratory validation with ≥3 independent replicates. Apply Bland-Altman plots to assess measurement agreement and Cohen’s kappa for categorical data consistency .

Theoretical and Methodological Frameworks

Q. How can this compound’s research align with broader chemical engineering principles (e.g., process intensification)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.